4-Fmoc-Piperazine-2-(S)-carboxylic acid
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Overview
Description
4-Fmoc-Piperazine-2-(S)-carboxylic acid is a chemical compound used primarily in the field of organic chemistry. It is a derivative of piperazine, a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions. The Fmoc group (9-fluorenylmethyloxycarbonyl) is a protective group used in peptide synthesis to protect the amine group of amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fmoc-Piperazine-2-(S)-carboxylic acid typically involves the protection of the piperazine ring followed by the introduction of the Fmoc group. One common method involves the reaction of piperazine with a suitable carboxylating agent to introduce the carboxylic acid group. This is followed by the protection of the secondary amine with the Fmoc group under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-Fmoc-Piperazine-2-(S)-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions to reveal the free amine group, which can then participate in further reactions.
Coupling Reactions: The carboxylic acid group can be activated and coupled with amines to form amide bonds, a key step in peptide synthesis.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Coupling Reagents: Carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxylic acid group for coupling reactions.
Major Products
Fmoc Removal: The major product is the free amine derivative of piperazine.
Coupling Reactions: The major products are amide bonds formed between the carboxylic acid group of this compound and the amine group of another molecule.
Scientific Research Applications
4-Fmoc-Piperazine-2-(S)-carboxylic acid is widely used in scientific research, particularly in:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: It serves as a building block in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 4-Fmoc-Piperazine-2-(S)-carboxylic acid primarily involves its role as a building block in chemical synthesis. The Fmoc group protects the amine group during synthesis, preventing unwanted side reactions. Once the desired synthesis steps are completed, the Fmoc group can be removed to reveal the free amine group, which can then participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-Fmoc-piperazine-2-acetic acid: Similar in structure but with a Boc (tert-butyloxycarbonyl) protective group instead of a carboxylic acid group.
4-Fmoc-Piperazine-2-carboxamide: Similar but with a carboxamide group instead of a carboxylic acid group.
Uniqueness
4-Fmoc-Piperazine-2-(S)-carboxylic acid is unique due to its specific combination of the Fmoc protective group and the carboxylic acid functional group. This combination makes it particularly useful in peptide synthesis, where the Fmoc group protects the amine group during coupling reactions, and the carboxylic acid group allows for the formation of amide bonds.
Properties
IUPAC Name |
(2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)piperazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c23-19(24)18-11-22(10-9-21-18)20(25)26-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18,21H,9-12H2,(H,23,24)/t18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXOLCRCKMWZCB-SFHVURJKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H](N1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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